![molecular formula C6H3Cl2F2N B1410004 2,5-Dichloro-3,4-difluoroaniline CAS No. 1806348-17-3](/img/structure/B1410004.png)
2,5-Dichloro-3,4-difluoroaniline
Overview
Description
2,5-Dichloro-3,4-difluoroaniline (abbreviated as 2,5-DCFDA) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that has a melting point of 156-158°C and a boiling point of 97-98°C. 2,5-DCFDA is used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
2,5-Dichloro-3,4-difluoroaniline has been used in a variety of scientific research applications, including in the synthesis of fluorescent dyes, the study of protein-protein interactions, and the determination of the structure of proteins. It is also used as a fluorescent probe for monitoring the intracellular activity of reactive oxygen species (ROS) and as a fluorescent tracer for imaging the metabolism of cells. 2,5-Dichloro-3,4-difluoroaniline is also used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,4-difluoroaniline is not fully understood. However, it is believed to act as an inhibitor of the enzyme COX-2. COX-2 is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2,5-Dichloro-3,4-difluoroaniline can reduce inflammation and pain.
Biochemical and Physiological Effects
2,5-Dichloro-3,4-difluoroaniline has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to reduce the production of prostaglandins, which can lead to reduced inflammation and pain. In addition, 2,5-Dichloro-3,4-difluoroaniline has been shown to have antioxidant and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-Dichloro-3,4-difluoroaniline in lab experiments is its stability. It is stable in a variety of conditions, including in the presence of light, heat, and air. This makes it suitable for use in a wide range of experiments. However, 2,5-Dichloro-3,4-difluoroaniline can be toxic in high concentrations, and care should be taken when using it in experiments.
Future Directions
There are a number of potential future directions for the use of 2,5-Dichloro-3,4-difluoroaniline in scientific research. These include the study of its effects on cancer cells, its potential use as an anti-inflammatory agent, and its potential use as an antioxidant. Additionally, further research is needed to better understand the mechanism of action of 2,5-Dichloro-3,4-difluoroaniline and its potential therapeutic applications.
properties
IUPAC Name |
2,5-dichloro-3,4-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-2-1-3(11)4(8)6(10)5(2)9/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDIFJJPROMJOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3,4-difluoroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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